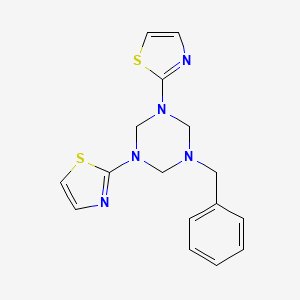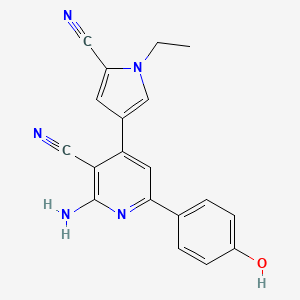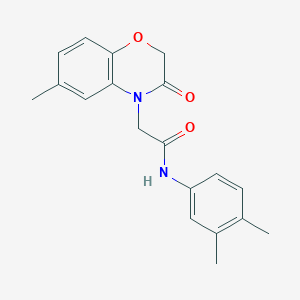![molecular formula C23H20ClNO4 B6004734 3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate](/img/structure/B6004734.png)
3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate, also known as Diroximel fumarate, is a novel oral therapy that has been approved by the US Food and Drug Administration (FDA) for the treatment of relapsing forms of multiple sclerosis (MS). This compound belongs to the class of fumarates, which are known to have immunomodulatory properties and have been used for the treatment of psoriasis for many years. Diroximel fumarate is a prodrug of monomethyl fumarate, which is the active metabolite that exerts its therapeutic effects on MS.
Mechanism of Action
The exact mechanism of action of 3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate fumarate is not fully understood. However, it is believed to exert its therapeutic effects by activating the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is a key regulator of antioxidant and anti-inflammatory responses. This activation leads to the upregulation of genes involved in cellular defense mechanisms and the downregulation of pro-inflammatory genes.
Biochemical and physiological effects:
3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate fumarate has been shown to have antioxidant and anti-inflammatory effects, which are believed to be responsible for its therapeutic effects in MS. It has also been shown to modulate the immune system by reducing the activation of T cells and increasing the number of regulatory T cells.
Advantages and Limitations for Lab Experiments
3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate fumarate has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and stored. It is also a prodrug, which means that it can be converted into the active metabolite monomethyl fumarate in vivo. However, it has some limitations, such as its low solubility in water, which can make it difficult to administer in laboratory experiments.
Future Directions
There are several future directions for the research on 3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate fumarate. One area of research is to understand the exact mechanism of action of this compound and its metabolites. Another area is to investigate its potential use in other autoimmune diseases such as psoriasis and inflammatory bowel disease. Finally, there is a need for further clinical trials to evaluate the long-term safety and efficacy of 3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate fumarate in MS patients.
Synthesis Methods
The synthesis of 3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate fumarate involves the reaction of 3,4-dimethylphenol and 3-[(2-chlorobenzoyl)amino]aniline in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then treated with ethyl chloroformate to form the corresponding ethyl ester, which is then reacted with fumaric acid to produce 3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate fumarate.
Scientific Research Applications
3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate fumarate has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of MS. In a phase III clinical trial, 3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate fumarate demonstrated a significant reduction in the annualized relapse rate and the number of gadolinium-enhancing lesions compared to placebo. It has also been shown to reduce the progression of disability in MS patients.
properties
IUPAC Name |
[3-[(2-chlorobenzoyl)amino]phenyl] 2-(3,4-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO4/c1-15-10-11-18(12-16(15)2)28-14-22(26)29-19-7-5-6-17(13-19)25-23(27)20-8-3-4-9-21(20)24/h3-13H,14H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAPJOIPKDILOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)OC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6004660.png)
![7-(cyclobutylmethyl)-2-[(3-isopropyl-5-isoxazolyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6004676.png)
![4-{5-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6004679.png)
![2-(5-acetyl-3-thienyl)-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6004686.png)
![3-(1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)-1-propanol](/img/structure/B6004701.png)

![1-(cyclohexylmethyl)-3-{[4-(cyclopropylmethyl)-1-piperazinyl]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6004709.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(2-methoxyphenyl)propanamide](/img/structure/B6004716.png)
![ethyl [1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinyl]acetate](/img/structure/B6004719.png)
![N-(3-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B6004725.png)
![methyl 2-({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6004747.png)
![methyl 5-{[(2-methoxyphenyl)amino]methylene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6004754.png)
